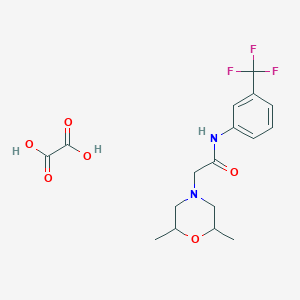

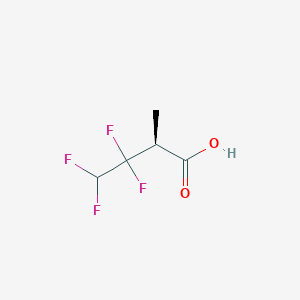

![molecular formula C21H22N4O3S B2516589 4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 933004-18-3](/img/structure/B2516589.png)

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with significant in vitro and in vivo activities . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved the formation of molecular chains through π-π interactions and hydrogen bonding, resulting in a three-dimensional network . Moreover, the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine has been achieved through cyclocondensation and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structures of synthesized sulfonamides have been characterized using various spectroscopic methods. For example, the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences in the solid state, which may not persist in dilute aqueous media . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide also showed intermolecular interactions that form a stable three-dimensional network .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives has been explored in various studies. For instance, the reaction of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with 2-bromo-5,5-dimethylcyclohexane-1,3-dione under mild conditions led to the formation of a new compound with an enamino ketone structure . Additionally, the electrochemical oxidation of cobalt in the presence of 4-methyl-N-(2-pyridylmethyl)benzenesulfonamide resulted in the formation of cobalt complexes with distinct geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structures. The compounds synthesized in these studies have been characterized by their infrared, 1H-NMR, 13C-NMR, MS, and UV spectral data . The electrochemical properties of cobalt complexes with 4-methyl-N-(2-pyridylmethyl)benzenesulfonamide have also been discussed, with the electronic, IR, and FAB spectra providing insights into their structures .

Scientific Research Applications

Potential Therapeutic Applications

Idiopathic Pulmonary Fibrosis and Cough Treatment Phosphatidylinositol 3-kinase (PI3K) inhibitors, structurally related to 4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been evaluated for treating idiopathic pulmonary fibrosis and cough. In vitro data support these claimed utilities, and one of the compounds has entered a dose-finding Phase I study for patients with idiopathic pulmonary fibrosis (Norman, 2014).

Anti-Breast Cancer Activity Derivatives of this compound have shown significant anti-breast cancer activity. One study synthesized a novel compound and evaluated its anticancer activity against the MCF-7 breast cancer cell line, showing promising results and suggesting potential as an anti-breast cancer agent (Kumar et al., 2021).

Antimicrobial and Antituberculosis Activity Novel derivatives bearing the benzenesulfonamide moiety have been synthesized and screened for antimycobacterial activity. Some compounds demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Ghorab et al., 2017).

Antioxidant and Enzyme Inhibitory Activities Compounds incorporating the benzenesulfonamide structure have been evaluated for their antioxidant properties and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. These activities are relevant for the potential treatment of diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

properties

IUPAC Name |

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRYDJOKQTXTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

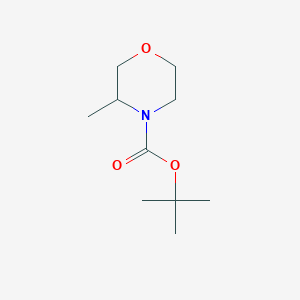

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

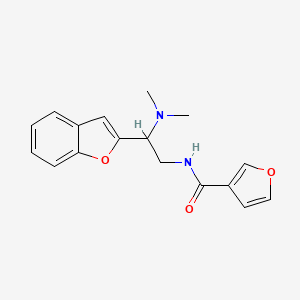

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)

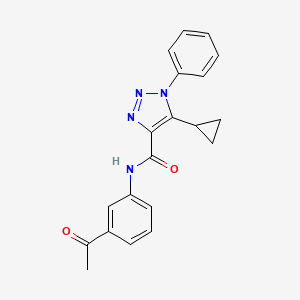

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)